3-(3-Nitrophenyl)-5-chloroisoxazole
Description
3-(3-Nitrophenyl)-5-chloroisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a chlorine atom at the 5-position and a 3-nitrophenyl group at the 3-position. The nitro group (-NO₂) and chlorine substituents confer distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions or cyclization protocols, leveraging the reactivity of the isoxazole ring .
Properties
CAS No. |
181057-91-0 |
|---|---|
Molecular Formula |
C9H5ClN2O3 |
Molecular Weight |
224.6 g/mol |
IUPAC Name |
5-chloro-3-(3-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-5-8(11-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H |
InChI Key |
WPJYZIJMTOUVTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)Cl |
Synonyms |
5-CHLORO-3-(3-NITROPHENYL)ISOXAZOLE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 3-(3-Nitrophenyl)isoxazol-5-amine (CAS 887591-64-2): Replacing the chlorine atom with an amino (-NH₂) group reduces electrophilicity at the 5-position. The nitro group enhances electron withdrawal, stabilizing the isoxazole ring but reducing nucleophilic reactivity compared to the chloro derivative. Similarity score: 0.76 .
- 3-(4-Trifluoromethylphenyl)-5-chloroisoxazole (CAS 613240-21-4) :
The trifluoromethyl (-CF₃) group, like nitro, is electron-withdrawing but less polar. This substitution alters solubility and reactivity in cross-coupling reactions, as seen in its use for synthesizing azirine carboxamides .
Substituent Variations on the Isoxazole Ring
- 5-Amino-3-phenylisoxazole (CAS 4369-55-5): The amino group increases nucleophilicity, enabling participation in condensation reactions (e.g., xanthenone derivatives in ). In contrast, the chlorine in 3-(3-nitrophenyl)-5-chloroisoxazole facilitates displacement reactions .
- 3-Methyl-5-phenylisoxazole (CAS 1008-75-9) :
The methyl group introduces steric hindrance, reducing reactivity compared to chloro or nitro-substituted analogs. Molecular weight: 159.18 vs. ~253.62 for this compound .
Data Table: Key Properties of this compound and Analogs
Research Findings and Discussion
- Spectroscopic Differences: The C-Cl stretch in this compound appears at ~740 cm⁻¹ (IR), consistent with other chloro-isoxazoles . The nitro group causes downfield shifts in ¹H NMR (δ ~7.0–8.0 ppm for aromatic protons) compared to methyl or amino analogs .
- Reactivity Trends : Chlorine at the 5-position enhances electrophilicity, enabling nucleophilic displacement (e.g., with amines or thiols). Nitro groups stabilize intermediates in heterocyclizations but may hinder solubility in polar solvents .
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